molecular formula C9H11ClN4 B6167454 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- CAS No. 890094-16-3

9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-

Cat. No.: B6167454
CAS No.: 890094-16-3
M. Wt: 210.7
InChI Key:
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Description

9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-: is a heterocyclic aromatic organic compound. It belongs to the purine family, which is a group of compounds that are widely distributed in nature and play crucial roles in various biological processes. This compound is characterized by the presence of a purine ring system substituted with chlorine, methyl, and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- typically involves the chlorination of a purine derivative followed by alkylation. One common method includes:

    Chlorination: Starting with a purine derivative, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.

    Alkylation: The chlorinated intermediate is then subjected to alkylation using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-methyl-9-(1-methylethyl)-9H-purine or 2-thio-6-methyl-9-(1-methylethyl)-9H-purine can be formed.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of purine derivatives with reduced functional groups.

Scientific Research Applications

Chemistry:

    Building Block: 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: This compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.

Medicine:

    Drug Development: It serves as a precursor or intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.

Industry:

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the purine ring can enhance binding affinity to specific sites, leading to inhibition or modulation of enzyme activity. The isopropyl group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

  • 9H-Purine, 2-methyl-
  • 9H-Purine, 6-chloro-9-(2-O-methyl-β-D-ribofuranosyl)-
  • 9H-Purine, 6-chloro-2-methyl-9-(1-methylethyl)-

Comparison:

  • Structural Differences: While these compounds share the purine ring system, the nature and position of substituents (chlorine, methyl, isopropyl) vary, leading to differences in chemical reactivity and biological activity.
  • Unique Properties: 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- is unique due to its specific substitution pattern, which can confer distinct binding properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-chloro-6-methyl-9-propan-2-ylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCNEGBFMQTSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254355
Record name 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890094-16-3
Record name 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890094-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine
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